Ácido 3-amino-3-(2,3-diclorofenil)propanoico

Descripción general

Descripción

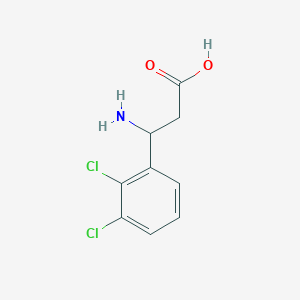

3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2. It is also known by its IUPAC name, 3-(2,3-dichlorophenyl)-beta-alanine. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is a crucial building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its applications include:

- Drug Design : Utilized in the development of neuroprotective agents aimed at treating conditions such as Alzheimer's disease and Parkinson's disease. Research indicates its potential to modulate neurotransmitter activity, particularly through interactions with NMDA receptors, which are critical for synaptic plasticity and memory function .

- Peptide Synthesis : Employed in solid-phase peptide synthesis to create complex peptides with specific biological activities. This enhances drug design by allowing for tailored therapeutic agents .

Neurotransmitter Research

The compound plays a significant role in studying neurotransmitter activity:

- Mechanism of Action : It acts as an antagonist at NMDA receptors, influencing excitatory neurotransmission. This property is vital for understanding excitotoxicity in neurodegenerative diseases.

- Biochemical Assays : Used to evaluate the efficacy of potential therapeutic agents, providing insights into their pharmacological profiles and interactions with neurotransmitter systems .

Agrochemical Applications

Research indicates potential uses in the agrochemical industry:

- Herbicide Development : The compound may be utilized to develop selective herbicides targeting specific plant species, contributing to more efficient crop management practices .

Material Science

In material science, 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is explored for:

- Polymer Development : Its incorporation into polymer matrices can lead to advanced materials with enhanced properties suitable for coatings and biomedical applications .

Case Studies and Research Findings

- Neuropharmacology : A study demonstrated that (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid effectively inhibits NMDA receptor activity in vitro, suggesting its potential as a therapeutic agent for conditions characterized by excitotoxicity.

- Peptide Therapeutics : In a recent investigation, researchers synthesized peptides incorporating this compound, showing improved binding affinity to target proteins involved in neurological functions.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | Dichlorophenyl derivative | Contains 2,4-dichloro substitution |

| (S)-β-Amino-α-(4-chlorophenyl)propionic acid | Chlorophenyl derivative | Different stereochemistry affecting activity |

| (R)-β-Amino-α-(phenyl)propionic acid | Phenyl derivative | Lacks chlorine substituents |

The unique dichloro substitution pattern of (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid differentiates it from similar compounds, influencing its biological activity and making it a valuable tool in drug development and biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The dichlorophenyl group can be reduced to form mono-chlorinated or dechlorinated products.

Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce dechlorinated compounds .

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(2,3-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparación Con Compuestos Similares

- 3-Amino-3-(2,4-dichlorophenyl)propanoic acid

- 2-Amino-3-(2,3-dihydroxyphenyl)propanoic acid

- 2-Amino-3-(3-cyanophenyl)propanoic acid

Comparison: Compared to these similar compounds, 3-Amino-3-(2,3-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence its reactivity and interactions with biological targets. For instance, the 2,3-dichloro substitution pattern may result in different steric and electronic effects compared to the 2,4-dichloro or 2,3-dihydroxy patterns .

Actividad Biológica

3-Amino-3-(2,3-dichlorophenyl)propanoic acid, often referred to as a derivative of β-phenylalanine, has garnered attention in recent years for its notable biological activities, particularly in the context of neuropharmacology and cancer research. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₉Cl₂NO₂

- Molecular Weight : 234.08 g/mol

- Chirality : The compound exists in two enantiomeric forms, (R)- and (S)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, which may exhibit different biological activities.

3-Amino-3-(2,3-dichlorophenyl)propanoic acid primarily acts as an antagonist of the N-methyl-D-aspartate receptor (NMDAR). This receptor is crucial for synaptic plasticity and memory function. By inhibiting NMDAR activity, the compound may mitigate excitotoxicity associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Additionally, this compound has shown potential as a GABA B receptor antagonist , which suggests its role in modulating neurotransmitter systems that could be beneficial in treating neurological disorders.

Neuropharmacological Applications

Studies have indicated that 3-Amino-3-(2,3-dichlorophenyl)propanoic acid can influence neurotransmitter dynamics. Its inhibition of NMDAR has been linked to reduced neuronal excitability and protection against excitotoxic damage. These properties make it a candidate for further investigation in the treatment of:

- Neurodegenerative Disorders : Such as Alzheimer's and Parkinson's disease.

- Psychiatric Conditions : Potential applications in managing conditions like schizophrenia due to its effects on glutamatergic signaling.

Cancer Research

The compound has also been investigated for its effects on cancer cell metabolism. Research indicates that it may inhibit the L-type amino acid transporter 1 (LAT1), which is overexpressed in aggressive cancers. LAT1 plays a critical role in amino acid uptake necessary for tumor growth . Inhibition of LAT1 by 3-Amino-3-(2,3-dichlorophenyl)propanoic acid could disrupt amino acid homeostasis in cancer cells, leading to reduced proliferation and survival rates .

Case Studies and Experimental Findings

Propiedades

IUPAC Name |

3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLESLYMHWBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377359 | |

| Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-56-7 | |

| Record name | 3-amino-3-(2,3-dichlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.